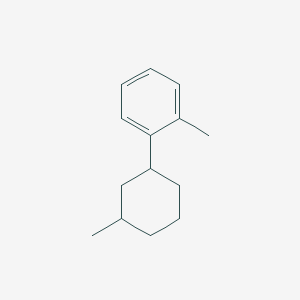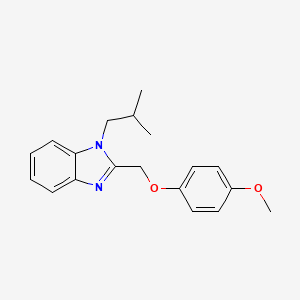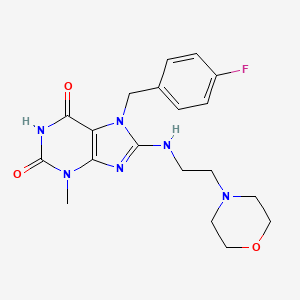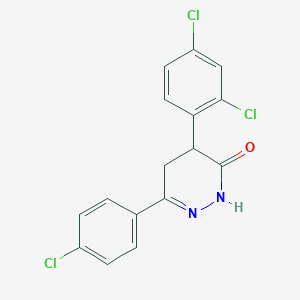
1-Methyl-2-(3-methylcyclohexyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Methyl-2-(3-methylcyclohexyl)benzene” is a cyclic hydrocarbon with a molecular formula of C14H20 . Each carbon atom in the compound is arranged in a six-membered ring and is bonded to only one hydrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves electrophilic aromatic substitution reactions . Two common reactions are acylation and bromination . The order of these reactions can change the products produced . For instance, the acylation puts a meta director on the benzene ring, meaning the acylation needs to come first .Molecular Structure Analysis
The molecular structure of “1-Methyl-2-(3-methylcyclohexyl)benzene” consists of a six-membered benzene ring with two substituents: a methyl group and a 3-methylcyclohexyl group . The average mass of the molecule is 188.309 Da, and the monoisotopic mass is 188.156494 Da .Chemical Reactions Analysis
Benzene derivatives like “1-Methyl-2-(3-methylcyclohexyl)benzene” can undergo various chemical reactions. These include electrophilic aromatic substitution reactions such as nitration, sulphonation, halogenation, Friedel Craft’s alkylation, and acylation . The aromatic ring wants to be retained during reactions due to its stability .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Methyl-2-(3-methylcyclohexyl)benzene” include a density of 0.9±0.1 g/cm3, a boiling point of 273.4±10.0 °C at 760 mmHg, and a flash point of 114.7±7.1 °C . It has a molar refractivity of 61.6±0.3 cm3, and its polarizability is 24.4±0.5 10-24 cm3 .Wissenschaftliche Forschungsanwendungen
Oxidation and Hydroxylation Processes
- 1-Methyl-2-(3-methylcyclohexyl)benzene, as a derivative of 1,3-pentadiene cyclodimers, is involved in heterogeneously catalyzed gas phase oxidations. These cyclodimers, when oxidized, can produce phthalic anhydride and 3-methyl phthalic anhydride as major organic products (Miura, Schultheis, & Griesbaum, 1992).
- The compound also plays a role in the rapid hydroxylation of cyclohexane and benzene, particularly when activated with Sc3+ or HClO4. This process highlights the importance of nonheme FeIII-OOH intermediates in oxidation reactions (Kal, Draksharapu, & Que, 2018).
Catalysis and Synthesis
- In the field of catalysis, this compound is used as a precursor in the synthesis of various substances. For example, its derivatives are used in the synthesis of tris(benzocyclobutadieno)benzene, a compound with potential applications in organic chemistry (Diercks & Vollhardt, 1986).
- It is also involved in the preparation of main-chain fullerene polymers, demonstrating its utility in the development of novel materials for photovoltaic applications (Hiorns, Cloutet, Ibarboure, Vignau, Lemaître, Guillerez, Absalon, & Cramail, 2009).
- The compound finds application in the hydroalkylation of aromatic compounds, a crucial process in the petrochemical industry (Louvar & Francoy, 1970).
Photovoltaic and Organic Chemistry Applications
- Its derivatives are used in the creation of novel chromium carbonyl catalysts for cycloaddition reactions, essential in organic synthesis (Kündig, Robvieux, & Kondratenko, 2002).
- Additionally, the compound is involved in the synthesis of stereoregular and optically active polymers, showcasing its versatility in advanced material synthesis (Uenishi, Imae, Shirakawa, & Kawakami, 2002).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-methyl-2-(3-methylcyclohexyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-11-6-5-8-13(10-11)14-9-4-3-7-12(14)2/h3-4,7,9,11,13H,5-6,8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPYYUBQUOSLFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C2=CC=CC=C2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-(3-methylcyclohexyl)benzene | |
CAS RN |
339547-67-0 |
Source


|
| Record name | 1-Methyl-2-(3-methylcyclohexyl) benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2359604.png)
![8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359605.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2359607.png)

![6-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2359613.png)


![(3Z)-1-(3-fluorobenzyl)-3-{[(4-methylbenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2359617.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide](/img/structure/B2359619.png)
![3-methyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2359621.png)
![6-isobutyl-3-{[4-(2-methoxyphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2359622.png)
![3-fluoro-5-methyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2359623.png)

